![molecular formula C18H15F2NO B5733874 (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733874.png)
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine, also known as DFNMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFNMA is a synthetic compound that was first synthesized in 2015 by researchers at the University of California, San Francisco.
Mecanismo De Acción
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine acts as a competitive inhibitor of LSD1 by binding to the enzyme's active site and preventing it from carrying out its demethylase activity. This leads to an accumulation of histone methylation marks, which in turn results in changes in gene expression.
Biochemical and Physiological Effects:
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine has been shown to exhibit potent anti-tumor activity in various cancer cell lines. In addition, it has been found to have anti-inflammatory and neuroprotective effects in animal models of inflammatory and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine is its high potency and selectivity for LSD1, which makes it a valuable tool for studying the role of LSD1 in various biological processes. However, one limitation of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine. Another area of research is the investigation of the potential therapeutic applications of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine in various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and pharmacokinetics of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine in vivo.
Métodos De Síntesis
The synthesis of (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine involves the reaction of 3,4-difluorobenzaldehyde with 2-methoxy-1-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with an amine such as methylamine to yield (3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine.
Aplicaciones Científicas De Investigación
(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine has been found to exhibit potent inhibitory activity against a class of enzymes known as lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a key role in the epigenetic regulation of gene expression and has been implicated in the development of various diseases including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
3,4-difluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO/c1-22-18-9-6-12-4-2-3-5-14(12)15(18)11-21-13-7-8-16(19)17(20)10-13/h2-10,21H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWLOLGWNLTKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.